Butanoyl coenzyme A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fatty Acid Synthesis

Butyryl-CoA can be used as a building block for the synthesis of longer-chain fatty acids. This process occurs in the cytoplasm and is essential for energy storage and membrane formation in cells .

Energy Production

Under certain conditions, butyryl-CoA can enter the beta-oxidation pathway in the mitochondria. This pathway breaks down fatty acids to generate energy in the form of ATP (adenosine triphosphate) .

Histone Butyrylation

Butyryl-CoA can act as a donor molecule in a process called histone butyrylation. This process modifies histone proteins, which package DNA in the nucleus, and plays a role in regulating gene expression .

Butyryl-CoA and Potential Therapeutic Applications

Recent research suggests that butyryl-CoA metabolism may be linked to various diseases, including cancer, diabetes, and neurological disorders .

Regulation of Butyrylation

Drugs used to treat certain cancers appear to work by regulating butyrylation levels. This suggests that manipulating butyryl-CoA metabolism could have potential therapeutic applications .

Understanding Disease

Studying the role of butyryl-CoA in different diseases may provide valuable insights into disease mechanisms and lead to the development of new therapies.

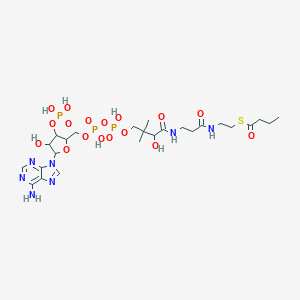

Butanoyl coenzyme A is a thioester compound formed from butanoic acid and coenzyme A. It plays a crucial role in various metabolic pathways, particularly in fatty acid metabolism and energy production. The structure of butanoyl coenzyme A includes a butanoyl group linked to the thiol group of coenzyme A, facilitating its function as an acyl carrier in bio

- Acyl Transfer Reactions: It acts as an acyl donor in the synthesis of fatty acids and other lipids. The thioester bond in butanoyl coenzyme A is highly reactive, allowing the acyl group to be transferred to other molecules.

- Beta-Oxidation: In this process, butanoyl coenzyme A undergoes successive removal of two-carbon units, leading to the production of acetyl coenzyme A, which enters the citric acid cycle for energy production .

- Condensation Reactions: Butanoyl coenzyme A can participate in condensation reactions to form longer-chain fatty acids or other metabolic intermediates .

Butanoyl coenzyme A is vital for cellular metabolism:

- Fatty Acid Metabolism: It is involved in the synthesis and degradation of fatty acids, serving as an intermediate that facilitates the conversion of butanoic acid into usable energy forms .

- Energy Production: By converting into acetyl coenzyme A during beta-oxidation, it contributes to ATP production through the citric acid cycle .

- Role in Gut Microbiota: Butyric acid, derived from butanoyl coenzyme A, is produced by colonic bacteria and plays a significant role in gut health and inflammation regulation .

The synthesis of butanoyl coenzyme A typically involves:

- Activation of Butanoic Acid: Butanoic acid is activated by converting it into an acyl adenylate using ATP.

- Formation of Butanoyl Coenzyme A: The activated butanoic acid reacts with the thiol group of coenzyme A, forming butanoyl coenzyme A while releasing AMP and pyrophosphate .

Butanoyl coenzyme A has several applications:

- Biochemical Research: Used as a substrate in studies involving lipid metabolism and enzyme kinetics.

- Pharmaceutical Development: Investigated for its potential role in metabolic disorders and as a biomarker for certain diseases related to fatty acid metabolism .

- Nutritional Studies: Its derivatives are studied for their effects on gut health and metabolism, particularly in relation to dietary fibers and short-chain fatty acids .

Research has shown that butanoyl coenzyme A interacts with various enzymes involved in lipid metabolism:

- Enzyme Kinetics: Studies have demonstrated its role as a substrate for enzymes such as acyl-CoA synthetase and fatty acid synthase, highlighting its importance in metabolic pathways .

- Protein Modifications: It may participate in post-translational modifications of proteins through acylation processes, affecting protein function and stability under metabolic stress conditions .

Butanoyl coenzyme A belongs to a class of compounds known as acyl coenzymes. Here are some similar compounds:

Uniqueness of Butanoyl Coenzyme A

Butanoyl coenzyme A is unique due to its specific role in the metabolism of short-chain fatty acids. Unlike longer-chain acyl-CoAs, it is particularly significant for gut health due to its derivation from dietary fibers and its involvement in producing butyrate, which has anti-inflammatory properties . Its metabolic pathways also differ from those of acetyl and propionyl coenzymes, emphasizing its distinct physiological roles.